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Compound of Interest

Compound Name: 7-methoxy-1H-indazole

Cat. No.: B126850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methoxy-1H-indazole, a

heterocyclic compound of significant interest in medicinal chemistry. It details the compound's

physicochemical properties, a robust synthesis protocol, spectroscopic characterization, and

known biological activities. Furthermore, it explores the broader therapeutic potential of the

indazole scaffold and provides representative experimental protocols for assessing biological

activity.

Chemical and Physical Properties
7-methoxy-1H-indazole is a brown solid at room temperature.[1] Its core structure consists of

a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methoxy group

substitution at the 7-position. The key physicochemical properties are summarized in the table

below.
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Property Value Reference

CAS Number 133841-05-1 [1][2]

Molecular Formula C₈H₈N₂O [1]

Molecular Weight 148.16 g/mol [1]

Melting Point 91-92 °C [1]

Boiling Point 312.5 ± 15.0 °C (Predicted) [1]

Density 1.244 ± 0.06 g/cm³ (Predicted) [1]

pKa 13.33 ± 0.40 (Predicted) [1]

Appearance Brown Solid [1]

Synthesis and Characterization
The synthesis of 7-methoxy-1H-indazole can be achieved from N-(2-methoxy-6-

methylphenyl)acetamide, yielding the final product after cyclization and purification.[1]

Reaction Setup: To a solution of N-(2-methoxy-6-methylphenyl)acetamide (9.28 g, 51.8

mmol) in ethyl acetate (100 mL), sequentially add acetic anhydride (14.7 mL, 156 mmol),

tetrabutylammonium bromide (0.84 g, 2.61 mmol), potassium acetate (10.16 g, 104 mmol),

and isoamyl nitrite (9.1 mL, 67.7 mmol).

Reflux: Heat the reaction mixture to reflux and maintain for 9 hours.

Solvent Removal: After the reaction is complete, remove the solvent by distillation under

reduced pressure.

Hydrolysis: Add 6 N aqueous sodium hydroxide solution (100 mL) to the residue and stir for

1 hour at room temperature.

Neutralization and Extraction: Adjust the pH of the mixture to 7-8 with 3 N hydrochloric acid.

Extract the aqueous layer with chloroform.
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Drying and Concentration: Combine the organic layers, dry with anhydrous magnesium

sulfate, and concentrate under reduced pressure.

Purification: Purify the resulting crude product by silica gel column chromatography, eluting

with a gradient of n-hexane/ethyl acetate (from 3/1 to 1/1), to afford 7-methoxy-1H-indazole
as a pure compound (3.95 g, 51% yield).
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Synthesis Workflow for 7-methoxy-1H-indazole

Step 1: Cyclization

Step 2: Hydrolysis & Workup

Step 3: Purification

N-(2-methoxy-6-
methylphenyl)acetamide

Reflux in Ethyl Acetate
(9 hours)

Acetic Anhydride,
Isoamyl Nitrite,
KOAc, TBAB

Add 6N NaOH,
then neutralize with HCl

Extract with
Chloroform

Silica Gel Column
Chromatography

7-methoxy-1H-indazole

Click to download full resolution via product page

A high-level overview of the synthesis process.
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The primary spectroscopic data available for the characterization of 7-methoxy-1H-indazole is

¹H-NMR.

¹H-NMR (DMSO-d₆)

Chemical Shift (δ) Description

13.27 ppm brs, 1H (NH)

8.01 ppm d, J = 1.5 Hz, 1H (Ar-H)

7.30 ppm d, J = 8.0 Hz, 1H (Ar-H)

7.02 ppm dd, J = 8.0, 7.5 Hz, 1H (Ar-H)

6.82 ppm d, J = 7.5 Hz, 1H (Ar-H)

3.94 ppm s, 3H (OCH₃)

Reference:[1]

While comprehensive ¹³C-NMR, IR, and mass spectrometry data for 7-methoxy-1H-indazole
are not readily available in the cited literature, data for structurally similar compounds, such as

3-Ethoxycarbonyl-7-methoxy-1H-indazole, have been reported and can serve as a reference

for characterization.[3]

Biological Activity and Mechanism of Action
7-methoxy-1H-indazole is identified as an inhibitor of neuronal nitric oxide synthase (nNOS).

[1][4][5] Nitric oxide (NO) is a critical biological messenger in processes like neurotransmission,

but its overproduction is implicated in various neurodegenerative diseases and ischemic

events.[4] As an nNOS inhibitor, 7-methoxy-1H-indazole shows therapeutic potential and

serves as a valuable pharmacological tool.[5] Its activity demonstrates that a nitro group,

present in other potent indazole-based nNOS inhibitors like 7-nitroindazole, is not essential for

inhibitory action.[5][6][7][8]

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[9][10][11]

[12][13] This is due to its versatile structure which is present in numerous compounds with a

wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial,
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and anti-HIV properties.[9][11][12] Several FDA-approved drugs, such as the kinase inhibitors

Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance.[9][14]

Given the prevalence of indazole derivatives as kinase inhibitors, it is plausible that 7-
methoxy-1H-indazole or its derivatives could target various kinase signaling pathways. One

such critical pathway in oncology is mediated by p21-activated kinase 1 (PAK1).[15][16][17][18]

[19] PAK1 is a downstream effector of Rho GTPases (Rac1/Cdc42) and is involved in cell

survival, proliferation, and motility.[15][16][17] While direct inhibition of PAK1 by 7-methoxy-1H-
indazole has not been reported, structurally related indazole compounds are known to target

this kinase.[14] The diagram below illustrates the PAK1 signaling pathway and the potential

point of inhibition.

Hypothetical Target: The PAK1 Signaling Pathway
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PAK1 pathway showing upstream activators and downstream effects.

Representative Experimental Protocol for Biological
Assays
To evaluate the potential of indazole derivatives like 7-methoxy-1H-indazole as kinase

inhibitors, a robust in vitro assay is essential. The following protocol is a representative

example for assessing kinase inhibition, adaptable for various kinases.[20][21]

This protocol is based on an assay that measures the amount of ADP produced during a kinase

reaction, where the resulting luminescent signal is proportional to kinase activity.[21]

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100%

DMSO). Create a serial dilution series of the compound in the appropriate kinase assay

buffer to achieve final desired concentrations for IC₅₀ determination.

Reaction Setup: In a 384-well or 96-well white plate, add the test compound dilutions.

Include wells for a positive control (no inhibitor) and a negative control (no kinase).

Kinase Reaction: Add the kinase and its specific substrate to the wells. Initiate the reaction

by adding an ATP solution (typically at its Km concentration for the kinase). Incubate the

plate at room temperature for a specified time (e.g., 60 minutes).

Signal Generation: Terminate the kinase reaction and deplete the remaining ATP by adding a

dedicated reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes.

Detection: Add a kinase detection reagent that converts the generated ADP back to ATP,

which is then used by a luciferase to produce light. Incubate for 30 minutes.

Data Acquisition: Measure the luminescence signal using a microplate reader.

Data Analysis: Normalize the data to controls. Calculate the percentage of inhibition for each

compound concentration and plot the results to determine the IC₅₀ value.
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Workflow for In Vitro Kinase Inhibition Assay

1. Compound Preparation
(Serial Dilution)

2. Reaction Setup
(Add compound, kinase, substrate)

3. Initiate Kinase Reaction
(Add ATP, Incubate)

4. Terminate Reaction
& Deplete ATP

5. Detection
(Convert ADP to ATP, generate light)

6. Data Acquisition
(Measure Luminescence)

7. Data Analysis
(Calculate % Inhibition & IC₅₀)

Click to download full resolution via product page

Key steps in a typical luminescence-based kinase assay.

Applications in Research and Drug Development
7-methoxy-1H-indazole holds promise in two primary areas:
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Neuroscience Research: As a documented inhibitor of nNOS, it is a valuable tool for studying

the role of nitric oxide in the central nervous system, particularly in the context of

neurotoxicity and ischemic brain damage.[4][5]

Medicinal Chemistry Scaffold: Its structure serves as a versatile starting point or building

block for the synthesis of more complex molecules.[22] The indazole core is a proven

pharmacophore, and modifications to the 7-methoxy-1H-indazole structure could lead to

the discovery of novel therapeutic agents targeting a range of diseases, from cancer to

inflammatory conditions.[9][11][23]

Conclusion
7-methoxy-1H-indazole (CAS 133841-05-1) is a well-characterized compound with a

straightforward synthesis. Its established role as a neuronal nitric oxide synthase inhibitor

makes it relevant for neuropharmacological research. Moreover, as a member of the privileged

indazole family, it represents a valuable scaffold for the development of new chemical entities,

particularly in the area of kinase inhibition for oncology. The protocols and data presented in

this guide offer a solid foundation for researchers and drug development professionals working

with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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